molecular formula C21H26N4OS3 B11032090 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate

Cat. No.: B11032090
M. Wt: 446.7 g/mol
InChI Key: LDLRJOJROSIRMP-UHFFFAOYSA-N
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Description

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole ring, a piperazine ring, and a carbodithioate group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the carbodithioate group can participate in redox reactions, influencing cellular processes .

Properties

Molecular Formula

C21H26N4OS3

Molecular Weight

446.7 g/mol

IUPAC Name

[2-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 4-phenylpiperazine-1-carbodithioate

InChI

InChI=1S/C21H26N4OS3/c1-15-7-8-17-18(13-15)29-20(22-17)23-19(26)14-28-21(27)25-11-9-24(10-12-25)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,22,23,26)

InChI Key

LDLRJOJROSIRMP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CSC(=S)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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